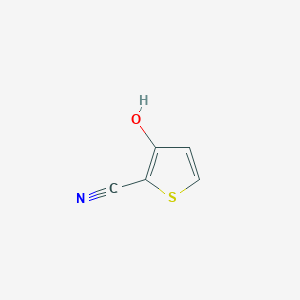
2-(3-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one
Descripción general
Descripción
“2-(3-Nitro-1H-pyrazol-1-yl)acetamide” is a chemical compound with the molecular formula C5H6N4O3 and a molecular weight of 170.13 . It is typically stored at room temperature and has a physical form of powder .
Molecular Structure Analysis
The InChI code for “2-(3-Nitro-1H-pyrazol-1-yl)acetamide” is 1S/C5H6N4O3/c6-4(10)3-8-2-1-5(7-8)9(11)12/h1-2H,3H2,(H2,6,10) .Physical And Chemical Properties Analysis
“2-(3-Nitro-1H-pyrazol-1-yl)acetamide” has a predicted boiling point of 445.5° C at 760 mmHg, a predicted density of 1.7 g/cm3, and a predicted refractive index of n20D 1.70 .Aplicaciones Científicas De Investigación
Vasorelaxant Effects
A study by Brito et al. (2013) discusses the vasorelaxant effects of 1-nitro-2-phenylethane, which is structurally related to 2-(3-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one. This compound was found to stimulate the soluble guanylate cyclase-cGMP pathway, influencing vascular relaxation. Such findings are significant in cardiovascular research and could have implications for treating conditions related to blood vessel constriction (Brito et al., 2013).
Crystal Structure Analysis
The work by Hernández-Ortega et al. (2012) and Portilla et al. (2007) provides insight into the crystal structure of compounds similar to this compound. Understanding these structures is crucial in the field of crystallography and material science, as it helps in predicting the properties and potential applications of these compounds in various fields like pharmaceuticals and materials engineering (Hernández-Ortega et al., 2012), (Portilla et al., 2007).
Anticancer and Antibacterial Properties
Zheng et al. (2010) synthesized novel derivatives of a similar compound, showing potential in suppressing lung cancer cell growth. This highlights the possible use of such compounds in cancer research and therapy. Additionally, Tharmaraj et al. (2009) reported the antibacterial activity of metal complexes of a related compound, suggesting its use in developing new antimicrobial agents (Zheng et al., 2010), (Tharmaraj et al., 2009).
Energetic Materials Development
Research by Yang et al. (2021) on novel polynitro azoxypyrazole-based compounds, which are structurally related, demonstrates their use in developing high-performance energetic materials. Such materials have applications in areas like propellants and explosives (Yang et al., 2021).
Safety and Hazards
The safety information for “2-(3-Nitro-1H-pyrazol-1-yl)acetamide” includes several hazard statements: H302, H315, H319, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
2-(3-nitropyrazol-1-yl)-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-10(9-4-2-1-3-5-9)8-13-7-6-11(12-13)14(16)17/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTHVNSOBXSHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=CC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350576 | |
| Record name | ST008432 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5761-58-0 | |
| Record name | ST008432 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3053933.png)







![4-[4-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B3053947.png)
![1,4-Dioxaspiro[4.5]decane-6-acetic acid, ethyl ester](/img/structure/B3053948.png)
